Methyl octadeca-9,14-dien-12-ynoate
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Overview
Description
Methyl octadeca-9,14-dien-12-ynoate is a complex organic compound with the molecular formula C19H30O2 It is a methyl ester derivative of an acetylenic fatty acid, characterized by the presence of both double and triple bonds within its long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octadeca-9,14-dien-12-ynoate typically involves the reaction of an acetylenic derivative with mercuric acetate in methanol to form mercury adducts, followed by treatment with acid to remove the mercury groups . This method ensures the formation of the desired ester with the correct placement of double and triple bonds.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the aforementioned chemical reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-9,14-dien-12-ynoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the triple and double bonds into single bonds, resulting in a saturated ester.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated methyl octadecanoate.
Substitution: Halogenated esters with varying degrees of substitution.
Scientific Research Applications
Methyl octadeca-9,14-dien-12-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl octadeca-9,14-dien-12-ynoate involves its interaction with specific molecular targets and pathways. The presence of double and triple bonds allows it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate enzyme activities or interact with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-6,9-dien-12-ynoate: Another acetylenic fatty acid ester with similar structural features.
Methyl linoleate: A methyl ester of linoleic acid, which has only double bonds and no triple bonds.
Methyl octadec-9-ynoate: A methyl ester with a single triple bond and no double bonds.
Uniqueness
Methyl octadeca-9,14-dien-12-ynoate is unique due to the specific placement of its double and triple bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
51442-85-4 |
---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-9,14-dien-12-ynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h5-6,10-11H,3-4,9,12-18H2,1-2H3 |
InChI Key |
USBZFWQXGSXWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC#CCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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